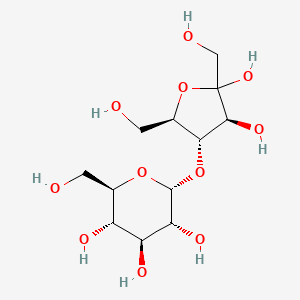

4-O-alpha-D-Glucopyranosyl-D-fructofuranose

Description

4-O-α-D-Glucopyranosyl-D-fructofuranose is a disaccharide comprising a glucose unit linked to a fructose unit via an α-1→4 glycosidic bond. This structure distinguishes it from more common disaccharides like sucrose (α-1→2 linkage). For instance, references "α-D-Glucopyranosyl-(1→4)-β-D-fructofuranoside," which aligns with the target compound’s proposed connectivity . The α-1→4 linkage between glucose and fructose likely influences its physicochemical properties, such as solubility, enzymatic hydrolysis resistance, and metabolic pathways, differentiating it from other glucosyl-fructose derivatives.

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1 |

InChI Key |

JCQLYHFGKNRPGE-VXWJIGGKSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]2O)(CO)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Substrate : Sucrose

- Enzyme : Isomaltulose synthase (sucrose isomerase)

- Reaction : Sucrose undergoes isomerization to form maltulose

- Reaction Conditions :

- pH : 5.0 to 7.0, optimized for enzyme activity

- Temperature : 50°C to 60°C for optimal enzymatic function

- Substrate Ratio : Sucrose as the donor molecule, with acceptor molecules in a molar ratio of approximately 1:2 to favor disaccharide formation

This enzymatic process is highly specific, leading to high yields of maltulose with minimal by-products. The process is scalable for industrial production, involving fermentation steps where the enzyme is immobilized to facilitate continuous synthesis.

Data Table 1: Enzymatic Synthesis Parameters

| Parameter | Range | Optimal Value | Notes |

|---|---|---|---|

| pH | 5.0 – 7.0 | 6.0 | Maintains enzyme stability and activity |

| Temperature | 50°C – 60°C | 55°C | Enhances reaction rate |

| Substrate molar ratio | 1:2 (sucrose:acceptor) | 1:2 | Favors disaccharide formation |

| Reaction time | 4 – 8 hours | 6 hours | Sufficient for high conversion |

Chemical and Catalytic Methods

While enzymatic synthesis is the primary method, chemical approaches, including the use of benzyl-protected glucopyranosyl iodides and other glycosyl donors, have been explored. A notable example is the Mukaiyama method, which involves the use of tetra-O-benzyl-alpha-D-glucopyranosyl iodide and triphenylphosphine oxide to produce alpha-D-glucopyranosides, which can be deprotected to yield the target disaccharide.

Chemical Synthesis Approach

- Starting Material : Protected glucopyranosyl iodide derivatives

- Reaction : Glycosylation with fructose derivatives

- Deprotection : Removal of protecting groups to obtain pure maltulose

This method offers high stereoselectivity but is less favored for large-scale production due to complexity and cost.

Industrial Production Techniques

Industrial synthesis predominantly relies on enzymatic processes due to their specificity, efficiency, and environmental friendliness. The process involves:

- Fermentation : Microorganisms such as Erwinia rhapontici produce sucrose isomerase enzymes.

- Enzyme Immobilization : Facilitates reuse and continuous operation.

- Reaction Conditions : As specified above, optimized for maximum yield.

- Purification : Techniques such as size-exclusion chromatography (e.g., Sephadex G-15), hydrophilic interaction liquid chromatography (HILIC), and preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify maltulose.

Data Table 2: Industrial Production Workflow

| Step | Method/Technique | Purpose |

|---|---|---|

| Fermentation | Microbial cultivation with enzyme production | Enzyme generation |

| Enzymatic Conversion | Isomerization of sucrose using immobilized enzyme | Synthesis of maltulose |

| Purification | Size-exclusion chromatography, HILIC, HPLC | Isolation of high-purity maltulose |

| Quality Control | TLC, NMR, MS | Confirm structure and purity |

Summary of Key Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Isomerization | Sucrose converted to maltulose via sucrose isomerase | High specificity, environmentally friendly | Requires enzyme immobilization, controlled conditions |

| Chemical Glycosylation | Use of protected glycosyl donors and glycosylation reactions | High stereoselectivity, customizable | Complex, costly, less scalable |

| Microbial Fermentation | Microorganisms produce sucrose isomerase in fermentation | Scalable, sustainable | Longer process, requires fermentation control |

Chemical Reactions Analysis

Hydrolysis Reactions

Maltulose undergoes hydrolysis under acidic or enzymatic conditions, cleaving the glycosidic bond to yield monosaccharides.

-

Kinetics : Acid hydrolysis follows first-order kinetics with an activation energy of 105 kJ/mol.

-

Enzymatic Specificity : β-Fructofuranosidase selectively cleaves the fructofuranosyl moiety .

Enzymatic Transglycosylation

Maltulose acts as an acceptor in transglycosylation reactions, forming higher oligosaccharides.

Key Study :

-

Enzyme : Dextransucrase (EC 2.4.1.5) from Leuconostoc mesenteroides B-512F .

-

Conditions : 250 g/L sucrose (donor) + 250 g/L maltulose (acceptor), 30°C, pH 5.2 .

-

Products :

Mechanism :

Oxidation and Reduction

The reducing end (fructofuranose) participates in redox reactions:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Borohydride reduction | NaBH₄ in aqueous ethanol | Glucopyranosyl-sorbitol | Stabilizing glycosidic bond |

| Periodate oxidation | 0.1 M NaIO₄, 4°C, 24 hours | Cleaved fructofuranose ring | Structural analysis |

-

Reduction : Maltulose’s fructose unit is reduced to sorbitol, confirmed by NMR .

-

Oxidation : Cleavage occurs at C2–C3 and C4–C5 bonds of fructofuranose .

Thermal Degradation

Under high temperatures (>150°C), maltulose decomposes via:

-

Caramelization : Forms hydroxymethylfurfural (HMF) and melanoidins.

-

Activation Energy : ~120 kJ/mol (determined by thermogravimetric analysis).

Glycosylation Reactions

Maltulose participates in glycoside bond formation through chemical or enzymatic methods:

Chemical Synthesis :

-

Protecting Groups : Benzylidene or acetyl groups shield hydroxyls during coupling.

-

Coupling Agents : Trichloroacetimidate or thioglycoside donors.

Enzymatic Synthesis :

Interaction with Metal Ions

Maltulose chelates divalent cations (e.g., Ca²⁺, Mg²⁺) via hydroxyl groups:

-

Stability Constant : Log K = 2.1 for Ca²⁺ complexes.

-

Application : Enhances mineral bioavailability in functional foods.

Scientific Research Applications

4-O-α-D-Glucopyranosyl-D-fructofuranose, also known as Sucrose, is a non-reducing disaccharide composed of α-d-glucopyranose and β-D-fructofuranose .

Here's an overview of the applications of this compound:

Scientific Research Applications

- α-Glucosidase Inhibitors Some plant-derived bioactive compounds, such as 1,2,3-tri-O-galloyl-β-D-glucopyranose, have shown significant and selective α-glucosidase inhibitory effects . Polysaccharides have also shown potential α-glucosidase inhibitory effects, which, combined with their low toxicity, could be promising in developing drugs against diabetes mellitus .

- Inhibiting protein aggregation Non-reducing disaccharides can yield 2 moles of D-glucose upon acid hydrolysis and inhibit polyglutamine-mediated protein aggregation both in vivo and in vitro .

- Diagnostic agent It can be used to prepare a synthetic diagnostic agent for leprosy infection at an early stage and to investigate the specificities of monoclonal antibodies directed towards glycolipid .

Other Possible Applications

Mechanism of Action

4-O-alpha-D-Glucopyranosyl-D-fructofuranose exerts its effects primarily through its slow digestion and absorption in the small intestine. This leads to a gradual release of glucose into the bloodstream, avoiding high peaks and sudden drops in blood glucose levels . It also acts as a selective bacterial growth modulator in the colon, promoting the growth of beneficial bacteria .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-O-α-D-Glucopyranosyl-D-fructofuranose with structurally related disaccharides and derivatives:

*Molecular weight inferred from sucrose due to structural similarity.

Key Findings from Research

- Linkage Position and Reactivity: The α-1→4 linkage in 4-O-α-D-Glucopyranosyl-D-fructofuranose may confer resistance to hydrolysis by enzymes like sucrase, which typically cleave α-1→2 bonds in sucrose . This property could make it useful in designing slow-release carbohydrates or enzyme inhibitors.

- Fluorinated Derivatives: Compounds like F-maltose (4-O-α-D-glucopyranosyl-2-deoxy-2-fluoro-D-glucopyranose) demonstrate how substitutions (e.g., fluorine) alter hydrogen bonding and metabolic pathways. Such derivatives are employed in positron emission tomography (PET) imaging and glycosidase inhibition .

- Industrial Applications: 6-O-α-D-glucopyranosyl-D-fructofuranose (CAS 13718-94-0) is utilized in specialized industrial processes, likely due to its stability under specific conditions .

Physical and Chemical Properties

- Solubility :

Sucrose’s α-1→2 linkage contributes to high water solubility (2000 g/L at 20°C), whereas 4-O- and 6-O-linked isomers may exhibit lower solubility due to steric hindrance or altered hydrogen-bonding patterns. - Thermal Stability : Modified sucroses, such as Sucrose Diacetate Hexaisobutyrate (), show enhanced thermal stability, making them suitable for pharmaceuticals and coatings. The α-1→4 linkage in the target compound might similarly improve stability compared to sucrose .

Biological Activity

Introduction

4-O-alpha-D-Glucopyranosyl-D-fructofuranose, also known as a glucosylsucrose, is a disaccharide composed of glucose and fructose moieties. This compound has garnered attention due to its potential biological activities, particularly in the context of immunomodulation and prebiotic effects. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

4-O-alpha-D-Glucopyranosyl-D-fructofuranose is characterized by its glycosidic bond between the glucose and fructose units. The molecular formula is C12H22O11, and it exhibits properties typical of disaccharides, including solubility in water and sweetness.

Structural Representation

| Component | Structure |

|---|---|

| Glucose | Glucose Structure |

| Fructose | Fructose Structure |

| 4-O-alpha-D-Glucopyranosyl-D-fructofuranose | Disaccharide Structure |

Immunomodulatory Effects

Research indicates that 4-O-alpha-D-Glucopyranosyl-D-fructofuranose may have significant immunomodulatory effects. A study highlighted that fructans, including this compound, can stimulate beneficial gut bacteria, thereby enhancing gut health and immune function. This prebiotic effect contributes to healthy aging and chronic disease prevention .

Case Study: Gut Microbiota Modulation

In vitro studies demonstrated that fermentation products of fructans from sources like chicory significantly increased populations of beneficial bacteria such as Bifidobacterium in infants. The modulation of gut microbiota was observed to correlate with enhanced immune responses in immature dendritic cells .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Notably, it exhibited activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In laboratory tests, 4-O-alpha-D-Glucopyranosyl-D-fructofuranose demonstrated an IC50 value of 11.25 µM, comparable to standard treatments like Coptis japonica (IC50 8.20 µM) .

Table: Antimicrobial Efficacy Against Trypanosoma brucei

| Compound | IC50 (µM) |

|---|---|

| 4-O-alpha-D-Glucopyranosyl-D-fructofuranose | 11.25 |

| Coptis japonica | 8.20 |

Prebiotic Effects

The prebiotic nature of this compound is particularly significant for gut health. It selectively stimulates the growth of beneficial gut bacteria while inhibiting pathogenic strains. This selective stimulation is crucial for maintaining a balanced gut microbiome.

The prebiotic effects are believed to stem from the compound's ability to interact with gut epithelial cells and immune cells directly, influencing their activity and promoting a healthier gut barrier function .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for structural characterization of 4-O-α-D-Glucopyranosyl-D-fructofuranose?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRESI-MS) to determine molecular mass and fragmentation patterns . Combine with 1D/2D NMR (e.g., , , HSQC, HMBC) to resolve glycosidic linkages and stereochemistry. For example, NMR signals in DMSO at δ 4.8–5.5 ppm typically indicate anomeric protons, while NMR can distinguish α/β configurations via chemical shifts (e.g., α-D-glucopyranosyl C1 at ~93–97 ppm, β-D-fructofuranosyl C2 at ~105–110 ppm) .

Q. How can enzymatic synthesis of 4-O-α-D-Glucopyranosyl-D-fructofuranose be optimized?

- Methodological Answer : Employ transfructosylation reactions using fructosyltransferase enzymes. Optimize conditions:

- pH : 5.0–7.0 to stabilize enzyme activity.

- Temperature : 50–60°C for optimal reaction kinetics.

- Substrate ratio : Sucrose as the donor and acceptor molecule at a 1:2 molar ratio to favor disaccharide formation .

Monitor reaction progress via HPLC with refractive index detection (RID) or HPAEC-PAD for oligosaccharide separation .

Q. What purification techniques are effective for isolating 4-O-α-D-Glucopyranosyl-D-fructofuranose from reaction mixtures?

- Methodological Answer : Use size-exclusion chromatography (e.g., Sephadex G-15) or preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column. Validate purity using thin-layer chromatography (TLC) with orchiol-sulfuric acid staining for carbohydrate detection .

Advanced Research Questions

Q. How can contradictory data on the prebiotic activity of 4-O-α-D-Glucopyranosyl-D-fructofuranose be resolved?

- Methodological Answer : Address variability in in vitro/in vivo models by:

- Standardizing fecal fermentation assays (e.g., pH-controlled batch cultures with human gut microbiota).

- Quantifying short-chain fatty acid (SCFA) production via GC-MS to assess microbial metabolism .

- Performing metagenomic analysis (16S rRNA sequencing) to correlate structural specificity with bacterial taxa enrichment .

Q. What strategies enable site-specific modification of 4-O-α-D-Glucopyranosyl-D-fructofuranose for structure-activity studies?

- Methodological Answer : Use regioselective protecting groups (e.g., benzyl or acetyl) during chemical synthesis. For enzymatic approaches, engineer glycosidases or glycosyltransferases to target hydroxyl groups. Validate modifications via MALDI-TOF-MS and NOESY NMR to confirm substitution patterns .

Q. How do solvent systems affect the conformational dynamics of 4-O-α-D-Glucopyranosyl-D-fructofuranose in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to model furanose/pyranose ring puckering. Validate experimentally using - ROESY NMR to detect intra-molecular NOEs, which reveal spatial proximity of protons in different solvent environments .

Q. What analytical frameworks are suitable for resolving conflicting reports on glycosidic bond stability?

- Methodological Answer : Apply Arrhenius kinetics under controlled conditions (temperature, pH) to measure hydrolysis rates. Use LC-MS/MS to track degradation products. Compare activation energies () across studies to identify discrepancies caused by experimental variables (e.g., buffer ionic strength) .

Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.